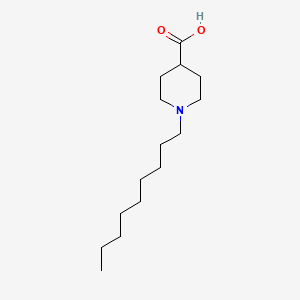

1-Nonylpiperidine-4-carboxylic acid

Overview

Description

1-Nonylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 1156807-77-0. It has a molecular weight of 255.4 . This compound is typically stored at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C15H29NO2 . The InChI code is 1S/C15H29NO2/c1-2-3-4-5-6-7-8-11-16-12-9-14(10-13-16)15(17)18/h14H,2-13H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.4 . It is typically stored at room temperature .Scientific Research Applications

Decarboxylative Cross-Coupling Reactions

Recent advancements in the field of organic synthesis have highlighted the utility of carboxylic acids and their derivatives in decarboxylative cross-coupling reactions. These reactions offer a non-toxic and environmentally benign alternative to traditional organohalide coupling partners, enabling the synthesis of nitrogen-containing organic compounds. This research underlines the importance of such acids in creating diverse molecular structures, potentially including 1-Nonylpiperidine-4-carboxylic acid derivatives (Arshadi et al., 2019).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their biorenewable chemical nature, are pivotal in the biochemical industry as precursors for various chemicals. However, their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at sub-desirable concentrations present challenges. Understanding these effects is crucial for developing strategies to enhance microbial tolerance, which could be relevant for improving the biosynthesis processes involving this compound (Jarboe, Royce, & Liu, 2013).

Electrochemical Oxidation in Synthesis

An electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) mediates the oxidation of primary alcohols and aldehydes to corresponding carboxylic acids. This approach highlights the potential for converting various substrates, including those related to this compound, into carboxylic acids under mild conditions, maintaining stereochemistry and facilitating large-scale syntheses (Rafiee et al., 2018).

Peptide Synthesis and Bioconjugation

Solid-phase synthesis techniques incorporating spin-labeled amino acids like TOAC, closely related to this compound, demonstrate the amino acid's significance in developing peptides with specific structural and functional properties. These methods, alongside the study of amide formation mechanisms for bioconjugation, lay foundational knowledge for applying this compound in peptide synthesis and bioconjugation strategies (Martin et al., 2001; Nakajima & Ikada, 1995).

Safety and Hazards

Future Directions

While specific future directions for 1-Nonylpiperidine-4-carboxylic acid are not available, piperidine derivatives represent a key category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital foundation in the production of drugs . This suggests potential future research and applications in the field of drug discovery.

properties

IUPAC Name |

1-nonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-11-16-12-9-14(10-13-16)15(17)18/h14H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYJNOAKICGPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656033 | |

| Record name | 1-Nonylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1156807-77-0 | |

| Record name | 1-Nonylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

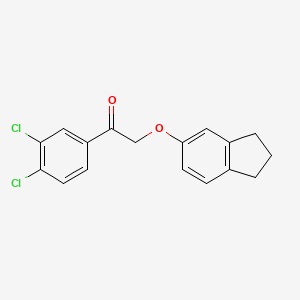

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)

![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)